Fenbendazol-Sulfon-d3, VETRANAL(TM), analytischer Standard
Übersicht
Beschreibung
Fenbendazole sulfone-d3, VETRANAL™, analytical standard is a deuterated form of Fenbendazole sulfone. It is a benzimidazole carbamate derivative, specifically labeled with deuterium at the methyl group. This compound is primarily used as an analytical standard in various scientific research applications, including forensics, toxicology, and pharmaceutical analysis .
Wissenschaftliche Forschungsanwendungen
Fenbendazole sulfone-d3 is widely used in scientific research due to its stability and specificity. Some of its applications include:
Chemistry: Used as an analytical standard in chromatography and mass spectrometry for the quantification and identification of Fenbendazole derivatives.
Biology: Employed in studies involving the metabolism and pharmacokinetics of Fenbendazole in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a reference standard in drug development.
Industry: Utilized in quality control and assurance processes in pharmaceutical manufacturing.
Wirkmechanismus
Fenbendazole sulfone-d3, also known as trideuteriomethyl N-[6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate, is a deuterium-labeled version of Fenbendazole . It is a benzimidazole compound with a broad spectrum of anthelmintic effects .
Target of Action
The primary target of Fenbendazole sulfone-d3 is tubulin, a protein that is part of the microtubules in the cells of parasites .
Mode of Action
Fenbendazole sulfone-d3 works by binding to tubulin, disrupting the formation and function of microtubules . This disruption prevents the parasites from absorbing nutrients, leading to their eventual death .
Biochemical Pathways
Fenbendazole sulfone-d3 affects multiple cellular pathways. It destabilizes the tubulin network in cells, inhibits glucose uptake, and suppresses the expression of GLUT transporters and hexokinase (HK II), a key glycolytic enzyme .
Pharmacokinetics
Studies on fenbendazole, the parent compound, suggest that it is rapidly eliminated from the body after intravenous administration . The systemic bioavailability of Fenbendazole is low, indicating that a similar trend may be observed for Fenbendazole sulfone-d3 .
Result of Action
The action of Fenbendazole sulfone-d3 results in cell-cycle arrest and mitotic cell death . It also induces apoptosis in actively growing cells .
Action Environment
Environmental factors can influence the action of Fenbendazole sulfone-d3. For instance, in the aquatic environment, Fenbendazole shows persistence against solar radiation . Additionally, the drug’s action can be influenced by pH and temperature, which affect its hydrolytic degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fenbendazole sulfone-d3 involves the incorporation of deuterium into the methyl group of Fenbendazole sulfone. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the commercially available Fenbendazole.
Oxidation: Fenbendazole is oxidized to form Fenbendazole sulfone.
Industrial Production Methods
Industrial production of Fenbendazole sulfone-d3 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Large-scale oxidation of Fenbendazole to Fenbendazole sulfone.
Deuteration Process: Utilizing deuterated reagents in controlled environments to ensure high yield and purity of the deuterated product.
Analyse Chemischer Reaktionen
Types of Reactions
Fenbendazole sulfone-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of Fenbendazole to Fenbendazole sulfone.
Substitution: Replacement of the methyl group with a deuterated methyl group.
Hydrolysis: Breakdown of the compound under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Deuterating Agents: Deuterated methanol, deuterated sulfuric acid.
Reaction Conditions: Controlled temperature and pH to ensure selective deuteration and high yield.
Major Products
Primary Product: Fenbendazole sulfone-d3.
By-products: Minor amounts of non-deuterated Fenbendazole sulfone and other oxidized derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fenbendazole: The non-deuterated parent compound.
Oxfendazole: Another benzimidazole carbamate derivative with similar antiparasitic properties.
Albendazole: A structurally related compound with broader antiparasitic activity.
Uniqueness
Fenbendazole sulfone-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification and identification are crucial .
Biologische Aktivität
Fenbendazole sulfone-d3 is a metabolite of fenbendazole, a benzimidazole anthelmintic commonly used in veterinary medicine. Recent studies have highlighted its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of fenbendazole sulfone-d3, focusing on its anticancer properties, pharmacokinetics, and relevant case studies.
Overview of Fenbendazole and Its Metabolites
Fenbendazole is primarily metabolized in the liver to several active forms, including fenbendazole sulfoxide and fenbendazole sulfone. The sulfone form is significant as it predominates in plasma following administration and is essential for understanding the compound's therapeutic effects. The biological activity of fenbendazole is attributed to its ability to disrupt microtubule dynamics, induce apoptosis, and modulate various signaling pathways involved in cell proliferation and survival.
Anticancer Mechanisms
Microtubule Disruption
Fenbendazole exhibits microtubule depolymerizing activity similar to that of established chemotherapeutic agents. This activity leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in various cancer cell lines. For instance, studies have shown that fenbendazole can inhibit tumor colony formation and induce apoptosis in cervical cancer cells (HeLa) at concentrations as low as 0.1 μM .
Apoptosis Induction
The compound triggers apoptosis through multiple pathways:
- Mitochondrial Pathway : Fenbendazole enhances mitochondrial injury, activating caspases involved in apoptotic signaling. In colorectal cancer cells, it has been shown to increase p53 expression, leading to p53-mediated apoptosis .
- Ferroptosis Augmentation : In resistant lymphoma cells, fenbendazole has been observed to augment apoptosis through ferroptosis mechanisms, indicating its potential use in overcoming drug resistance .
Pharmacokinetics
The pharmacokinetics of fenbendazole sulfone-d3 reveal that it undergoes extensive metabolism. After oral administration, fenbendazole is rapidly metabolized by liver enzymes (CYP3A4, FMO) into its active forms. The systemic bioavailability of fenbendazole is limited due to poor absorption; however, the sulfone metabolite remains detectable in plasma for extended periods .
Table 1: Pharmacokinetic Profile of Fenbendazole Sulfone-d3
Parameter | Value |
---|---|
Peak Plasma Concentration | Varies with dosage |
Half-Life | Approximately 39 days |
Metabolites | Sulfoxide, Sulfone |
Bioavailability | Limited |
Case Studies
Several studies have explored the efficacy of fenbendazole and its metabolites in cancer treatment:
- Combination Therapy with Vitamins : A study demonstrated that when combined with vitamins, fenbendazole significantly inhibited tumor growth in SCID mice bearing human lymphoma cells. The combination showed a synergistic effect not observed with either treatment alone .
- In Vitro Studies on Cancer Cell Lines : Research has indicated that fenbendazole induces cytotoxicity in various cancer cell lines at micromolar concentrations. For example:
Eigenschaften
IUPAC Name |
trideuteriomethyl N-[6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-22-15(19)18-14-16-12-8-7-11(9-13(12)17-14)23(20,21)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFDGCOOJPIAHN-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746823 | |
Record name | (~2~H_3_)Methyl [6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228182-49-7 | |
Record name | (~2~H_3_)Methyl [6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1228182-49-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.